molecular formula C5H7N3O2 B12935013 5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide CAS No. 69946-37-8

5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide

Cat. No.: B12935013
CAS No.: 69946-37-8
M. Wt: 141.13 g/mol
InChI Key: ZQKFNJGXXABYAC-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the condensation of aldehydes with amines, followed by cyclization to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme catalysis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The imidazole ring can also participate in coordination with metal ions, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The methyl group at the 2-position also contributes to its unique properties compared to other imidazole derivatives .

Properties

CAS No.

69946-37-8

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

4-hydroxy-2-methyl-1H-imidazole-5-carboxamide

InChI

InChI=1S/C5H7N3O2/c1-2-7-3(4(6)9)5(10)8-2/h10H,1H3,(H2,6,9)(H,7,8)

InChI Key

ZQKFNJGXXABYAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)C(=O)N)O

Origin of Product

United States

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